(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
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Overview
Description
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions . Its applications extend to:
Chemistry: Used as a reagent in organic synthesis.
Biology: Helps in studying protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is not well-documented. it is known to interact with proteins, potentially affecting their structure and function. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acetone: Contains an acetone group instead of methanol.
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)amine: Features an amine group instead of methanol.
Uniqueness
What sets (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol apart is its specific structure, which allows for unique interactions with proteins. This makes it particularly valuable in proteomics research .
Properties
IUPAC Name |
(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5,10,12H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHFQIWOESKLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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